molecular formula C15H18Cl2N2O2 B7162356 N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide

N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide

Cat. No.: B7162356
M. Wt: 329.2 g/mol
InChI Key: QMONDDDAMANYJB-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide: is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-15(16,17)14(21)18-12-7-9-19(10-8-12)13(20)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMONDDDAMANYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable ketone or aldehyde with an amine, followed by reduction of the resulting imine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation of the piperidine ring using benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Dichloropropanamide Group: The final step involves the reaction of the benzoylpiperidine intermediate with 2,2-dichloropropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichloropropanamide group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a tool to study receptor-ligand interactions and enzyme inhibition.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl and dichloropropanamide groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide

Comparison:

  • N-(1-benzylpiperidin-4-yl)-2-furamide: This compound has a furamide group instead of the dichloropropanamide group, which may result in different biological activities and chemical reactivity.
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: The presence of a sulfanyl group can impart different pharmacological properties and reactivity compared to the dichloropropanamide group.
  • N-(1-benzylpiperidin-4-yl)acetohydrazide: The acetohydrazide group may lead to different interactions with biological targets and chemical behavior.

Uniqueness: N-(1-benzoylpiperidin-4-yl)-2,2-dichloropropanamide is unique due to the presence of both the benzoyl and dichloropropanamide groups, which can confer specific binding properties and reactivity, making it a valuable compound for various applications in research and industry.

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